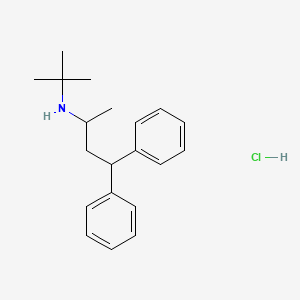

Terodiline hydrochloride

Übersicht

Beschreibung

Terodilinhydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich in der Urologie als Antispasmodikum eingesetzt wird. Es ist bekannt für seine Fähigkeit, die glatte Muskulatur zu entspannen, wodurch es effektiv bei der Reduzierung des Blasentonus und der Behandlung von Erkrankungen wie Harnfrequenz und Inkontinenz eingesetzt werden kann . Die Verbindung zeigt sowohl anticholinerge als auch kalziumantagonistische Eigenschaften, die zu ihren muskelentspannenden Wirkungen beitragen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Terodilinhydrochlorid beinhaltet die Reaktion von N-tert-Butyl-4,4-diphenylbutan-2-amin mit Salzsäure. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des Hydrochloridsalzes zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Terodilinhydrochlorid folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Der Prozess umfasst die sorgfältige Kontrolle von Reaktionsparametern wie Temperatur, Druck und Konzentration, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terodilinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Terodilinhydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Derivate führen.

Substitution: Terodilinhydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Je nach gewünschter Substitutionsreaktion können verschiedene Nucleophile oder Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Frequency and Incontinence

Terodiline hydrochloride has been primarily indicated for managing conditions such as:

- Detrusor Instability Syndrome : A condition characterized by involuntary contractions of the bladder muscle.

- Neurogenic Bladder : A dysfunction caused by neurological conditions leading to abnormal bladder control.

Efficacy in Clinical Trials

Several clinical studies have evaluated the effectiveness of this compound:

- Study on Urinary Incontinence : In a study involving 109 patients with urinary frequency and incontinence, terodiline significantly alleviated symptoms in 92.7% of cases after four weeks of treatment. Mild side effects were noted in 8.2% of patients, including orthostatic hypotension and arrhythmia, but these were resolved upon discontinuation of the drug .

- Neurogenic Bladder Study : Another study assessed terodiline's effectiveness in patients with neurogenic bladder and stress incontinence. The results showed an overall improvement in symptoms for approximately 71.4% of patients experiencing urinary incontinence .

Safety Profile

While this compound is generally well-tolerated, it is associated with several side effects:

- Common adverse reactions include dry mouth, dizziness, and gastrointestinal disturbances.

- Serious side effects such as prolonged QT interval have been documented, leading to its withdrawal from some markets due to cardiovascular risks associated with the (R)-enantiomer .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients demonstrated that terodiline effectively reduced micturition frequency and episodes of urge incontinence over a treatment period of eight weeks. Patients reported significant improvements in their quality of life due to reduced urinary urgency.

Case Study 2: Comparison with Other Anticholinergics

In a comparative study against other anticholinergic medications for overactive bladder, terodiline showed comparable efficacy but with a different side effect profile. While other drugs exhibited higher rates of dry mouth and constipation, terodiline was better tolerated overall.

Wirkmechanismus

Terodiline hydrochloride exerts its effects through a combination of anticholinergic and calcium antagonist activities. It blocks muscarinic receptors, reducing the action of acetylcholine on smooth muscles, leading to muscle relaxation. Additionally, it inhibits calcium influx through voltage-gated calcium channels, further contributing to its muscle relaxant properties . The compound also blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia .

Vergleich Mit ähnlichen Verbindungen

Emepronium Bromide: Another anticholinergic agent used to treat urinary incontinence.

Flavoxate Hydrochloride: A compound with similar muscle relaxant properties used for bladder disorders.

Comparison: Terodiline hydrochloride is unique in its dual mechanism of action, combining anticholinergic and calcium antagonist properties. Studies have shown that this compound is preferred by patients over emepronium bromide and flavoxate hydrochloride due to its higher efficacy in reducing urinary frequency and incontinence episodes . Additionally, this compound’s ability to block IKr channels distinguishes it from other similar compounds, although this also introduces a risk of cardiotoxicity .

Biologische Aktivität

Terodiline hydrochloride, a racemic compound, has been primarily utilized as a treatment for detrusor instability syndrome and overactive bladder. Its pharmacological profile includes both anticholinergic and calcium antagonist properties, which contribute to its efficacy in reducing abnormal bladder contractions. Despite its therapeutic benefits, terodiline has been associated with significant cardiovascular risks, leading to its withdrawal from the market in several countries.

Terodiline acts on the bladder by inhibiting involuntary contractions of the detrusor muscle. This is achieved through:

- Anticholinergic Effects : Blocking muscarinic receptors, thereby reducing acetylcholine's effect on bladder contraction.

- Calcium Channel Blockade : Inhibiting calcium influx into muscle cells, which is essential for muscle contraction.

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may have different pharmacological activities.

- Excretion : Renal excretion of metabolites is the primary route of elimination.

Clinical Efficacy

Clinical studies have demonstrated terodiline's effectiveness in managing urinary frequency and urgency. A notable study reported that patients experienced a significant reduction in both diurnal and nocturnal micturition frequency when treated with terodiline at a dosage of 25 mg twice daily .

Table 1: Summary of Clinical Findings

Adverse Effects

Despite its efficacy, terodiline is associated with several adverse effects:

- Cardiovascular Risks : Notably, the (R)-enantiomer has been linked to prolonged QT intervals and torsades de pointes (TdP), leading to serious cardiac events .

- Common Side Effects : Include dry mouth, dizziness, and constipation .

Case Studies

- A clinical evaluation involving 100 patients demonstrated that terodiline significantly reduced episodes of urge incontinence but noted an increase in cardiac arrhythmias among patients with pre-existing conditions .

- Another study highlighted a patient who developed TdP after initiating terodiline treatment, underscoring the need for careful monitoring of cardiac function during therapy .

Eigenschaften

IUPAC Name |

N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15793-40-5 (Parent) | |

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048968 | |

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-21-5 | |

| Record name | Bicor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terodiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERODILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.